(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate
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Description
(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C32H23N3O4S2 and its molecular weight is 577.67. The purity is usually 95%.
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Scientific Research Applications
Antinociceptive Effects
Research indicates that derivatives of benzo[d]thiazol-2-ylthio, a component related to (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate, have demonstrated significant antinociceptive effects. In a study, biuret compounds with benzo[d]thiazol-2-ylthio moieties significantly reduced pain behavior in mice during formalin-induced pain tests, comparable to the effects of indomethacin, a well-known pain reliever (Adibpour et al., 2014).
Enzyme Inhibition for Neurological Applications
Another study explored derivatives of benzo[d]thiazol-2-yl, similar in structure to this compound, specifically targeting kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway of tryptophan degradation. The inhibition of this enzyme is significant for its potential role in neurological disorders. The compounds in the study showed high-affinity inhibition of kynurenine 3-hydroxylase, suggesting their potential in exploring the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Imaging and Diagnostic Applications
In the context of imaging, benzamide analogs related to the compound have been synthesized and evaluated for their potential in imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). These studies are crucial in the field of oncology, where understanding receptor status can significantly impact diagnosis and treatment strategies (Tu et al., 2007).
Properties
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23N3O4S2/c33-20-26(31-34-29-7-3-4-8-30(29)40-31)19-22-9-13-27(14-10-22)39-32(36)24-11-15-28(16-12-24)41(37,38)35-18-17-23-5-1-2-6-25(23)21-35/h1-16,19H,17-18,21H2/b26-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIBYBCKPWBQGW-LGUFXXKBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)C=C(C#N)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)/C=C(\C#N)/C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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